![molecular formula C15H21N3O4 B3728532 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3728532.png)
2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
Overview
Description
2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide, also known as EHBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. EHBA is a hydrazone derivative of ethyl acetoacetate and 3-ethoxy-4-hydroxybenzaldehyde, and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. One area of interest is in the development of new anti-cancer drugs based on 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. Researchers are also investigating the potential use of 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide in the treatment of neurodegenerative diseases and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide and its potential applications in scientific research.
Scientific Research Applications
2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been investigated for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to have anti-cancer activity in vitro, and has been investigated as a potential lead compound for the development of new anti-cancer drugs.
properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-4-18(5-2)15(21)14(20)17-16-10-11-7-8-12(19)13(9-11)22-6-3/h7-10,19H,4-6H2,1-3H3,(H,17,20)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRPGRBMSZAVMM-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC(=C(C=C1)O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC(=C(C=C1)O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N',N'-diethyloxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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